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For Researchers, Scientists, and Drug Development Professionals

Introduction
PD 173955 is a potent inhibitor of several tyrosine kinases, including Src, Yes, and Abl.[1][2]

Analogs of PD 173955 are being investigated for various therapeutic applications, ranging from

oncology to neurodegenerative diseases. This document provides detailed application notes

and protocols for the use of a representative PD 173955 analog in animal models, based on

available preclinical data.

Disclaimer: The term "PD 173955 analog 1" is not a standardized nomenclature and can refer

to different molecules. One supplier identifies it as "Compound 26," an EGFR kinase inhibitor,

though in vivo data is lacking.[3] Another research avenue focuses on kinase-inactive analogs,

such as "compound 3a" (DV2-103), for their potential in reducing amyloid-beta (Aβ) peptides in

Alzheimer's disease models.[4] This protocol provides a generalized framework based on the

characteristics of these analogs and the parent compound, PD 173955. Researchers should

adapt these guidelines based on the specific analog and experimental context.
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Compound
Target
Kinase(s)

IC50
Cell-Based
Assay

Reference

PD 173955 Src, Abl
22 nM (Src), 1-2

nM (Bcr-Abl)

Inhibition of Bcr-

Abl-dependent

cell growth

(IC50: 2-35 nM)

[2][5]

PD 173955

analog 1

(Compound 26)

EGFR
0.19 µM (in

silico)
Not available [3]

Kinase Inactive

Analogs (e.g.,

3m, 5b, 5c, 5f)

Not applicable

(kinase inactive)
Not applicable

Reduction of

Aβ40 and Aβ42

production in

N2a695 cells

[4]

Table 2: Recommended Starting Dosage for PD 173955
Analogs in Rodent Models

Animal
Model

Parent
Compound
(PD 173955)
Dosage

Proposed
Starting
Dosage for
Analogs

Route of
Administrat
ion

Dosing
Frequency

Reference
(for parent
compound)

Mouse (CML

Model)
50 mg/kg 10-50 mg/kg

Oral gavage

(p.o.)
Twice daily [1]

Rat Not available 10-50 mg/kg
Oral gavage

(p.o.)

Once or twice

daily
-

Experimental Protocols
Protocol 1: General Procedure for In Vivo Efficacy Study
of a PD 173955 Analog in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of a PD 173955 analog in a subcutaneous

xenograft mouse model.
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Materials:

PD 173955 analog

Vehicle solution (e.g., 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% Saline)

Tumor cells (e.g., relevant cancer cell line with target activation)

6-8 week old immunodeficient mice (e.g., BALB/c nude)

Calipers

Syringes and needles for injection and gavage

Methodology:

Cell Culture and Implantation: Culture tumor cells under standard conditions. Harvest and

resuspend cells in a suitable medium (e.g., PBS or Matrigel). Subcutaneously inject the cell

suspension (e.g., 5 x 10^6 cells) into the flank of each mouse.

Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-

200 mm³). Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).

Animal Grouping and Treatment: Randomize mice into treatment and control groups (n=8-10

mice per group).

Control Group: Administer the vehicle solution.

Treatment Group(s): Administer the PD 173955 analog at the desired dose(s) (e.g.,

starting at 10-50 mg/kg).

Dosing: Prepare the dosing solution fresh daily. Administer the compound or vehicle via the

chosen route (e.g., oral gavage) at the specified frequency (e.g., once or twice daily) for the

duration of the study (e.g., 21-28 days).

Data Collection: Measure tumor volume and body weight 2-3 times per week.
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Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight

measurement and further analysis (e.g., pharmacodynamics, histology).

Protocol 2: Pharmacokinetic Study of a PD 173955
Analog in Mice
Objective: To determine the pharmacokinetic profile of a PD 173955 analog in mice.

Materials:

PD 173955 analog

Vehicle solution

Healthy mice (e.g., C57BL/6)

Blood collection supplies (e.g., heparinized tubes)

LC-MS/MS equipment for bioanalysis

Methodology:

Dosing: Administer a single dose of the PD 173955 analog to a cohort of mice via the

intended clinical route (e.g., oral gavage or intravenous injection).

Blood Sampling: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at multiple

time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until

analysis.

Bioanalysis: Quantify the concentration of the PD 173955 analog in the plasma samples

using a validated LC-MS/MS method.

Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and

half-life using appropriate software.
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Signaling Pathways and Experimental Workflows
Signaling Pathway of a Kinase-Inhibiting PD 173955
Analog
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Caption: EGFR signaling pathway inhibition by a PD 173955 analog.

Mechanism of Action for Kinase-Inactive PD 173955
Analogs in Alzheimer's Disease Models
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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